Methyl 1-naphthaleneacetate

Description

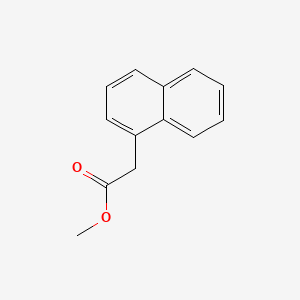

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-naphthalen-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-15-13(14)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGXZTQSGNFKPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042143 | |

| Record name | Methyl 1-naphthaleneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2876-78-0, 1334-87-8 | |

| Record name | Methyl 1-naphthylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2876-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthaleneacetic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001334878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1-naphthylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002876780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1-naphthaleneacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 1-naphthaleneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-naphthylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 1-NAPHTHYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2TU4BI7PT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Researcher's Guide to the Synthesis of Methyl 1-Naphthaleneacetate (MENA) for Plant Physiology Studies

Abstract

Methyl 1-naphthaleneacetate (MENA) is a potent synthetic auxin, a class of plant growth regulators that plays a central role in a multitude of physiological processes. Its application in agricultural and horticultural research is widespread, from promoting root formation in cuttings to managing fruit development.[1][2][3] For researchers, the in-house synthesis of MENA not only provides a cost-effective source of this vital compound but also offers the flexibility to create custom formulations and ensure high purity for sensitive experimental work. This guide provides a comprehensive, technically-grounded protocol for the synthesis, purification, and characterization of MENA, designed for professionals in plant science and chemical research. We will delve into the well-established Fischer-Speier esterification reaction, detailing the causality behind each procedural step to ensure a safe, efficient, and reproducible synthesis.

Introduction to this compound

This compound is the methyl ester of 1-naphthaleneacetic acid (NAA). While NAA itself is a widely used synthetic auxin, MENA serves a similar biological function, often utilized as a plant growth regulator to induce rooting, prevent premature fruit drop, and inhibit sprouting in stored crops like potatoes.[4][5] The ester form can influence the compound's uptake, stability, and release characteristics within plant tissues, making it a valuable tool for specific research applications.

The synthesis of MENA is primarily achieved through the Fischer-Speier esterification, a classic and robust acid-catalyzed reaction between a carboxylic acid (1-naphthaleneacetic acid) and an alcohol (methanol).[4][6][7][8] This method is favored for its straightforward execution and use of readily available laboratory reagents.

The Fischer-Speier Esterification: A Mechanistic Overview

The core of MENA synthesis is the equilibrium reaction between 1-naphthaleneacetic acid (NAA) and methanol, catalyzed by a strong acid like sulfuric acid (H₂SO₄).[8][9][10] The acid catalyst plays a crucial role by protonating the carbonyl oxygen of the NAA, which significantly increases the electrophilicity of the carbonyl carbon.[7][11] This activation facilitates the nucleophilic attack by the methanol.

The reaction is reversible, meaning it proceeds until an equilibrium is reached between reactants (NAA, methanol) and products (MENA, water).[7][11] To drive the reaction towards the desired product (MENA), Le Châtelier's principle is applied. This is accomplished by using a large excess of one of the reactants, typically methanol, which is inexpensive and can also serve as the solvent.[8][11]

Overall Reaction:

C₁₀H₇CH₂COOH (NAA) + CH₃OH (Methanol) ⇌ C₁₀H₇CH₂COOCH₃ (MENA) + H₂O (Water) (in the presence of H₂SO₄ catalyst)

Caption: Overall workflow for the synthesis of MENA via Fischer Esterification.

Requisite Materials and Safety Protocols

A successful and safe synthesis requires careful preparation. The following tables outline the necessary chemicals and equipment.

Table 1: Chemical Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purpose |

| 1-Naphthaleneacetic Acid | C₁₂H₁₀O₂ | 186.21 | Starting Material |

| Methanol (Anhydrous) | CH₃OH | 32.04 | Reactant & Solvent |

| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | Catalyst |

| Diethyl Ether (or Ethyl Acetate) | (C₂H₅)₂O | 74.12 | Extraction Solvent |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Neutralizing Agent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent |

| Deionized Water | H₂O | 18.02 | Washing/Quenching |

Table 2: Laboratory Equipment

| Equipment | Purpose |

| Round-bottom flask (e.g., 250 mL) | Reaction vessel |

| Reflux condenser | To prevent solvent loss during heating |

| Heating mantle with stirrer | Controlled heating and mixing |

| Separatory funnel | Liquid-liquid extraction |

| Erlenmeyer flasks | For holding solutions |

| Beakers | General purpose |

| Graduated cylinders | Measuring liquid volumes |

| Rotary evaporator | Solvent removal |

| Standard laboratory glassware | Pipettes, funnels, etc. |

| Analytical balance | Accurate weighing of reagents |

Authoritative Safety Precautions

Trustworthiness in chemical synthesis begins with an uncompromising commitment to safety. Each reactant in this procedure presents significant hazards that must be managed through appropriate engineering controls and personal protective equipment (PPE).

-

1-Naphthaleneacetic Acid (NAA): Harmful if swallowed and causes serious eye irritation or damage.[12][13][14][15] It can also cause skin irritation.[14]

-

Methanol (CH₃OH): A highly flammable liquid and vapor.[16][17][18] It is toxic if swallowed, inhaled, or in contact with skin, and can cause damage to organs, particularly the optic nerve and central nervous system.[16][18][19][20]

-

Sulfuric Acid (H₂SO₄): Extremely corrosive. It causes severe skin burns and serious eye damage.[21][22][23][24] It reacts violently and exothermically with water.[21][25]

Mandatory Safety Measures:

-

Engineering Controls: All steps of this synthesis MUST be performed inside a certified chemical fume hood to prevent inhalation of toxic methanol vapors and potential acid fumes.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles are required at all times.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves, with consideration for breakthrough time).

-

Body Protection: A flame-resistant lab coat must be worn.

-

-

Handling Acids: Always add acid slowly to the alcohol (or water). NEVER add water to concentrated sulfuric acid , as this can cause violent splashing.[25]

-

Fire Safety: Keep all flammable materials (especially methanol and diethyl ether) away from ignition sources. Ensure a fire extinguisher (Class B) is accessible.

Detailed Step-by-Step Synthesis Protocol

This protocol is designed for the synthesis of a representative research-scale batch of MENA.

Step 1: Reaction Setup

-

Place a magnetic stir bar into a 250 mL round-bottom flask.

-

To the flask, add 10.0 g of 1-naphthaleneacetic acid (NAA).

-

In the fume hood, add 100 mL of anhydrous methanol to the flask. Stir the mixture until the NAA is fully dissolved.

-

While stirring, slowly and carefully add 2 mL of concentrated sulfuric acid to the solution dropwise. An exothermic reaction will occur, causing the solution to warm.

-

Attach a reflux condenser to the flask and ensure a steady flow of cold water through the condenser jacket.

Step 2: The Reflux Period

-

Place the flask in a heating mantle and heat the mixture to a gentle reflux (the point at which the solvent boils and condenses back into the flask). For methanol, this is approximately 65°C.

-

Allow the reaction to reflux with continuous stirring for 2-3 hours.[8][9] This heating period is essential to allow the reaction to approach equilibrium.

Step 3: Work-up and Extraction

-

Turn off the heat and allow the flask to cool to room temperature.

-

Carefully pour the cooled reaction mixture into a beaker containing 200 mL of cold deionized water. The crude MENA product, being an oil and sparingly soluble in water, may cause the solution to become cloudy.[4][26]

-

Transfer the entire mixture to a 500 mL separatory funnel.

-

Add 75 mL of diethyl ether (or ethyl acetate) to the separatory funnel. Stopper the funnel and gently invert it several times, periodically venting to release pressure.

-

Allow the layers to separate. The top organic layer (containing MENA and the ether solvent) should be collected. The bottom aqueous layer is drained and discarded.

-

Return the organic layer to the separatory funnel. To neutralize any remaining sulfuric acid and unreacted NAA, add 50 mL of a saturated sodium bicarbonate solution. Mix gently and vent frequently, as CO₂ gas will be produced.

-

Drain and discard the lower aqueous layer.

-

Wash the organic layer one final time with 50 mL of brine (saturated NaCl solution) to remove residual water.[27]

Step 4: Drying and Solvent Removal

-

Drain the washed organic layer into a clean, dry Erlenmeyer flask.

-

Add a small amount of anhydrous sodium sulfate (or magnesium sulfate) to the flask and swirl. The drying agent will clump as it absorbs water. Add more until some of the agent remains free-flowing.

-

Filter the solution to remove the drying agent, collecting the clear filtrate.

-

Remove the organic solvent (diethyl ether) using a rotary evaporator. This will leave behind the crude MENA as an oily liquid.[5][6]

Caption: Step-by-step experimental workflow for MENA synthesis and work-up.

Product Characterization and Purity Assessment

Verifying the identity and purity of the synthesized compound is a cornerstone of scientific integrity.

Table 3: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂O₂ | [4][6][28] |

| Molar Mass | 200.23 g/mol | [4][6][28][29] |

| Appearance | Colorless to light yellow oily liquid | [4][5][6] |

| Boiling Point | ~160-162 °C @ 5 mmHg | [4][26] |

| Density | ~1.142 g/mL at 25°C | [4][26] |

| Solubility | Sparingly soluble in water | [4][26] |

| Refractive Index (n20/D) | ~1.597 | [4][26] |

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final product. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid) can effectively separate MENA from any unreacted NAA starting material.[2][30]

-

Spectroscopy: For unambiguous structural confirmation, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy is the gold standard. Infrared (IR) spectroscopy can also be used to confirm the presence of the ester functional group (a strong C=O stretch around 1735 cm⁻¹) and the disappearance of the broad O-H stretch from the carboxylic acid starting material.

Conclusion

The synthesis of this compound via Fischer-Speier esterification is a highly accessible and reliable procedure for research laboratories. By understanding the underlying chemical principles and adhering strictly to safety protocols, researchers can produce high-quality MENA for a variety of applications in plant science. This guide provides a self-validating framework, from reagent selection and reaction execution to final product characterization, empowering scientists to take full control of their experimental materials.

References

- SAFETY DATA SHEET - Sulfuric acid. (2009, June 23). Fisher Scientific.

- Material Safety Data Sheet - 1-Naphthylacetic acid, 99%. Cole-Parmer.

- Methanol - SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.

- SAFETY DATA SHEET Sulphuric Acid 96%. Environmental Protection Agency.

- Material Safety Data Sheet: Sulfuric Acid. (2015, February 2).

- Sulfuric acid - SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.

- SAFETY DATA SHEET Methanol. Global Chemie ASCC Limited.

- Methanol - SAFETY DATA SHEET. (2009, April 27). Fisher Scientific.

- SAFETY DATA SHEET - 1-Naphthylacetic acid. (2009, September 22). Fisher Scientific.

- Safety Data Sheet - Sulphuric acid ... %. (n.d.). Chemos.

- 1-Naphthaleneacetic Acid Safety Data Sheet (SDS). (2014, March 21). Flinn Scientific.

- SAFETY D

- SAFETY DATA SHEET - Methanol. (2023, February 9).

- Safety Data Sheet: 1-Naphthyl acetic acid. (2024, March 2). Carl ROTH.

- METHYL 1-NAPHTHALENEACET

- This compound. (2018, February 16). SIELC Technologies.

- SAFETY DATA SHEET - 1-Naphthaleneacetic acid. (2025, July 21). Sigma-Aldrich.

- What are the synthetic methods of 1-Naphthaleneacetic Acid. (2023, April 4). Knowledge.

- Methyl naphthalene-1-acet

- Plant Growth Inhibitor- Methyl naphthalene acetate. (2022, September 21). Zhengzhou Delong Chemical Co., Ltd.

- The Fischer Esterific

- 1-Naphthaleneacetic acid. Wikipedia.

- Methyl 1-Naphthaleneacet

- In vitro genotoxicity assessment of the synthetic plant growth regulator, 1-naphthaleneacetamide. (n.d.). PMC - NIH.

- This compound PESTANAL®, analytical standard. Sigma-Aldrich.

- Fischer Esterific

- Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).

- Fischer Esterification. (2023, January 22). Chemistry LibreTexts.

- Fischer–Speier esterific

- Effect and use of 1-Naphthaleneacetic Acid. (2020, August 28). Zhengzhou Delong Chemical Co., Ltd.

- The reaction mixture is cooled to room temperature and water (50 mL) is added... Organic Syntheses Procedure.

- Methyl naphthalene-1-acetate CAS#: 2876-78-0.

- Methyl 1-Naphthaleneacet

Sources

- 1. ee.bloomtechz.com [ee.bloomtechz.com]

- 2. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]

- 3. Effect and use of 1-Naphthaleneacetic Acid - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 4. chembk.com [chembk.com]

- 5. Plant Growth Inhibitor- Methyl naphthalene acetate - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [ca.plant-growth-regulator.com]

- 6. Methyl naphthalene-1-acetate CAS#: 2876-78-0 [amp.chemicalbook.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 9. community.wvu.edu [community.wvu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

- 14. 1-Naphthaleneacetic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 15. carlroth.com [carlroth.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. gcascc.com [gcascc.com]

- 18. fishersci.com [fishersci.com]

- 19. leap.epa.ie [leap.epa.ie]

- 20. methanex.com [methanex.com]

- 21. fishersci.com [fishersci.com]

- 22. health.state.mn.us [health.state.mn.us]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. chemos.de [chemos.de]

- 25. epawebapp.epa.ie [epawebapp.epa.ie]

- 26. chemwhat.com [chemwhat.com]

- 27. Organic Syntheses Procedure [orgsyn.org]

- 28. This compound | LGC Standards [lgcstandards.com]

- 29. 1-萘乙酸甲酯 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 30. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 1-Naphthaleneacetate

Foreword for the Modern Researcher

Methyl 1-naphthaleneacetate, a synthetic auxin, holds a significant position in both agricultural and pharmaceutical research. Its role as a plant growth regulator is well-documented, influencing everything from root induction to fruit development.[1][2] Beyond its horticultural applications, it serves as a crucial intermediate in the synthesis of various organic compounds.[3] This guide is designed for the discerning researcher, scientist, and drug development professional. It moves beyond a simple recitation of data, offering a synthesized narrative that explains the "why" behind the "what." We will delve into the core physicochemical properties, the analytical methodologies used to validate them, and the practical insights necessary for its effective application and handling. Every piece of data and every protocol is presented with the aim of ensuring scientific integrity and empowering your research endeavors.

Core Molecular Identity and Physicochemical Profile

This compound is an aromatic ester characterized by a naphthalene moiety linked to a methyl acetate group.[4] This structure is fundamental to its chemical behavior and biological activity.

Identifiers and Structural Representation

-

Chemical Name: Methyl (naphthalen-1-yl)acetate[5]

-

CAS Number: 2876-78-0[3]

-

Molecular Formula: C₁₃H₁₂O₂[3]

-

Molecular Weight: 200.23 g/mol [3]

-

Synonyms: Methyl 1-naphthylacetate, 1-Naphthaleneacetic acid methyl ester, Hormonit, Kartofin[3][5][6]

Sources

Whitepaper: The Molecular Mechanism of Methyl 1-Naphthaleneacetate in Auxin Signaling

Abstract: Methyl 1-naphthaleneacetate (MENA) is a synthetic auxin analog widely utilized as a chemical probe to dissect the intricacies of plant growth and development.[1] As a derivative of 1-naphthaleneacetic acid (NAA), MENA mimics the action of the natural auxin, indole-3-acetic acid (IAA), by hijacking the core nuclear auxin signaling pathway. This guide provides an in-depth technical exploration of MENA's mechanism of action, focusing on its role in mediating the interaction between the TIR1/AFB family of F-box proteins and the Aux/IAA transcriptional co-repressors. We will detail the molecular cascade leading to the degradation of Aux/IAA proteins and the subsequent derepression of Auxin Response Factors (ARFs), which ultimately modulates the expression of auxin-responsive genes. This document is intended for researchers and professionals in plant biology and drug development, offering both foundational knowledge and detailed experimental protocols to investigate synthetic auxin signaling.

Introduction: Synthetic Auxins and the Core Signaling Paradigm

Auxins are a class of plant hormones that orchestrate a vast array of developmental processes, including cell elongation, division, and differentiation.[2][3][4] The primary naturally occurring auxin is Indole-3-acetic acid (IAA). Synthetic auxins, such as 1-naphthaleneacetic acid (NAA) and its methyl ester, this compound (MENA), are structurally similar molecules that elicit auxin-like physiological responses.[1][2] These synthetic compounds are invaluable not only in agricultural applications but also as research tools to probe the molecular machinery of auxin perception and signal transduction.[1]

The central mechanism of nuclear auxin signaling revolves around a elegantly simple principle: auxin-regulated protein degradation.[5] At low auxin concentrations, a family of transcriptional repressors known as Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and inhibit Auxin Response Factors (ARFs), the transcription factors that control the expression of auxin-responsive genes.[5] When auxin concentrations rise, the hormone acts as a "molecular glue," promoting the interaction between Aux/IAA proteins and an F-box protein receptor, either TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or one of its five homologs, the AUXIN SIGNALING F-BOX (AFB) proteins.[5][6][7] This binding event targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[5][6] The removal of the Aux/IAA repressor liberates the ARF to activate or repress the transcription of its target genes, triggering the physiological response.[6]

MENA, like its parent compound NAA, functions as a potent mimic of IAA, initiating this precise degradative pathway to induce auxin responses.[6]

The Core Mechanism: MENA as a Molecular Glue

The action of MENA can be dissected into a series of discrete, sequential molecular events that constitute the core of the auxin signaling cascade.

Perception and Co-Receptor Complex Formation

The perception of MENA occurs within the nucleus. The "receptor" is not a single protein but a co-receptor complex formed by a TIR1/AFB protein and an Aux/IAA protein.[8] MENA's role is to stabilize the physical interaction between these two components. It achieves this by fitting into a hydrophobic pocket at the interface of the TIR1/AFB protein and a conserved degron sequence (Domain II) within the Aux/IAA protein.[5][8] Different combinations of the 6 TIR1/AFB proteins and 29 Aux/IAA proteins in Arabidopsis thaliana can form co-receptor complexes with varying affinities for different auxins, providing a basis for diverse and specific responses.[8]

SCFTIR1/AFB-Mediated Ubiquitination and Proteasomal Degradation

The TIR1/AFB proteins are F-box proteins, which function as substrate-recognition components of Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complexes.[1][9] Once MENA stabilizes the TIR1/AFB-Aux/IAA interaction, the SCFTIR1/AFB complex polyubiquitinates the Aux/IAA protein. This polyubiquitin chain acts as a tag, marking the repressor for degradation by the 26S proteasome, a large protein complex that degrades unneeded or damaged proteins.[6][9] This degradation is rapid and irreversible, providing a swift mechanism to switch on auxin signaling.[10]

Derepression of ARFs and Gene Transcription

The degradation of Aux/IAA repressors liberates ARF transcription factors.[5][6] ARFs can then bind to specific DNA sequences, known as Auxin Response Elements (AuxREs), in the promoters of early auxin-responsive genes.[1][11] This binding initiates the transcription of a suite of genes, including the Aux/IAA genes themselves (in a negative feedback loop), as well as genes from the GH3 and SAUR families, which are involved in auxin homeostasis and cell growth, respectively.[11][12] The resulting changes in the plant's transcriptome lead to the physiological outcomes associated with auxin action, such as cell elongation, root initiation, and apical dominance.[2][13]

Quantitative Insights into MENA-Mediated Signaling

The efficiency of synthetic auxins is determined by their binding affinity for the co-receptor complexes and their ability to induce downstream responses. While specific binding data for MENA is less common, data for its parent compound, NAA, provides a strong proxy.

| Parameter | Compound | Value | Significance | Reference |

| Binding Affinity (KD) | NAA | 5-7 x 10-7 M | Represents the concentration required for 50% binding to maize membrane sites, indicating high-affinity interaction. | [14] |

| Gene Induction | NAA | ~100-fold lower concentration than quinclorac for LeAux/LeSAUR induction | Different synthetic auxins show varied potencies for inducing specific genes, suggesting differential co-receptor affinities. | [15] |

| Physiological Response | NAA | Stimulates cell elongation at lower concentrations than required for cell division. | Suggests activation of distinct downstream pathways or differential sensitivity of cellular processes. | [16][17] |

| Protein Half-Life | Aux/IAA Proteins | ~6-8 minutes | The rapid turnover of Aux/IAA proteins allows for a highly dynamic and responsive signaling system. | [9] |

Key Experimental Protocols for Studying MENA's Mechanism

Verifying the mechanism of action for a synthetic auxin like MENA involves a series of established molecular biology techniques. These protocols form a self-validating system, where the results of one experiment corroborate the next in a logical workflow.

Protocol: Yeast Two-Hybrid (Y2H) Assay

Objective: To demonstrate that MENA promotes the physical interaction between a specific TIR1/AFB protein and an Aux/IAA protein in vivo (in a yeast model system).[18][19]

Principle: The Y2H system is based on the modular nature of transcription factors, which have a DNA-binding domain (BD) and an activation domain (AD).[20][21] The TIR1/AFB "bait" is fused to the BD, and the Aux/IAA "prey" is fused to the AD. Interaction between bait and prey, facilitated by MENA, reconstitutes a functional transcription factor, driving the expression of a reporter gene (e.g., HIS3 or lacZ), which allows yeast to grow on selective media or turn blue.[21]

Methodology:

-

Vector Construction: Clone the coding sequence of the chosen TIR1/AFB gene into a pGBK-T7 vector (or equivalent) to create a fusion with the GAL4 DNA-Binding Domain (BD). Clone the coding sequence of the chosen Aux/IAA gene into a pGAD-T7 vector (or equivalent) to create a fusion with the GAL4 Activation Domain (AD).

-

Yeast Transformation: Co-transform the BD-TIR1/AFB and AD-Aux/IAA plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold).

-

Selection and Interaction Assay:

-

Plate transformed yeast on non-selective media (SD/-Leu/-Trp) to select for cells containing both plasmids.

-

Prepare a stock solution of MENA (e.g., 100 mM in DMSO).

-

Replica-plate the yeast colonies onto selective media (SD/-Leu/-Trp/-His) containing a range of MENA concentrations (e.g., 0 µM, 1 µM, 10 µM, 100 µM) and a DMSO vehicle control.

-

Incubate plates at 30°C for 3-5 days.

-

-

Analysis: Growth on the selective media in the presence of MENA, but not in its absence, indicates a MENA-dependent interaction between the TIR1/AFB and Aux/IAA proteins.

Protocol: In Vitro Pull-Down Assay

Objective: To confirm a direct, MENA-dependent physical interaction between purified TIR1/AFB and Aux/IAA proteins.[22][23][24]

Principle: A recombinant "bait" protein with an affinity tag (e.g., GST or His-tag) is immobilized on beads.[23] This "bait" (e.g., GST-Aux/IAA) is incubated with a purified "prey" protein (e.g., His-TIR1) in the presence or absence of MENA. If the proteins interact, the prey will be "pulled down" with the bait-bead complex. The presence of the prey protein is then detected by Western blotting.[23]

Methodology:

-

Protein Expression and Purification: Express and purify recombinant GST-tagged Aux/IAA and His-tagged TIR1/AFB proteins from E. coli.

-

Bait Immobilization: Incubate the purified GST-Aux/IAA protein with glutathione-sepharose beads at 4°C for 1-2 hours to immobilize the bait. Wash the beads several times with binding buffer to remove unbound protein.

-

Interaction Reaction:

-

Prepare reaction tubes containing the GST-Aux/IAA-bound beads.

-

Add purified His-TIR1/AFB protein to each tube.

-

Add MENA (from a concentrated stock) or a DMSO vehicle control to the respective tubes.

-

Incubate the mixtures with gentle rotation at 4°C for 2-4 hours.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Detection: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using an anti-His antibody to detect the presence of the pulled-down His-TIR1/AFB protein.

Protocol: Reporter Gene Assay

Objective: To quantify the transcriptional output of the auxin signaling pathway in response to MENA treatment in plant cells.[11][25]

Principle: A synthetic promoter containing multiple copies of the Auxin Response Element (DR5) is fused to a reporter gene, such as β-glucuronidase (GUS) or a fluorescent protein (GFP, Venus).[26][27] This construct is introduced into plant cells or whole plants. Application of an active auxin like MENA will lead to the activation of ARFs, which bind to the DR5 promoter and drive the expression of the reporter gene, allowing for quantitative measurement of the signaling output.[11][26]

Methodology:

-

System Preparation: Use Arabidopsis thaliana seedlings stably transformed with a DR5rev::GFP construct or use a plant protoplast transient expression system.[25]

-

MENA Treatment:

-

For seedlings, transfer them to liquid MS media containing various concentrations of MENA or a DMSO control.

-

For protoplasts, add MENA or DMSO directly to the culture media.

-

Incubate for a defined period (e.g., 6-24 hours).

-

-

Quantification:

-

For GFP/Venus: Visualize and quantify the fluorescence using a confocal microscope or a plate reader. For whole seedlings, focus on auxin-responsive tissues like the root tip.[28]

-

For GUS: Perform a histochemical GUS staining assay to visualize the spatial pattern of gene activation or a fluorometric MUG assay for quantitative analysis of GUS activity in protein extracts.

-

-

Analysis: Compare the reporter signal in MENA-treated samples to the control. A dose-dependent increase in reporter activity confirms that MENA activates the canonical auxin transcriptional response pathway.

Conclusion

This compound exemplifies the action of a classic synthetic auxin. Its mechanism is not one of novel pathway activation but of skillfully co-opting the plant's endogenous auxin perception and response machinery. By acting as a molecular glue, MENA stabilizes the formation of the TIR1/AFB-Aux/IAA co-receptor complex, thereby triggering the ubiquitin-mediated degradation of the Aux/IAA transcriptional repressor. This derepresses ARF transcription factors, leading to a profound shift in the expression of auxin-responsive genes that underpins the observed physiological effects. The experimental workflows detailed herein provide a robust framework for researchers to validate this mechanism and to quantitatively assess the activity of MENA and other novel auxin analogs, furthering our understanding of this critical signaling pathway.

References

-

University of California, Division of Agriculture and Natural Resources. (n.d.). Synthetic Auxins / Herbicide Symptoms Tool. Retrieved from [Link]

-

Salehin, M., et al. (2015). Protein degradation in auxin response. The Plant Cell, 27(9), 2446-2454. Retrieved from [Link]

-

Liao, C. Y., et al. (2015). Reporters for sensitive and quantitative measurement of auxin response. Nature Methods, 12(3), 207-210. Retrieved from [Link]

-

GCW Gandhi Nagar Jammu. (n.d.). UNIT 5.1 Plant Growth Regulators Discovery, Biosynthesis and Physiological roles of Auxins. Retrieved from [Link]

-

Zenser, N., et al. (2001). Auxin modulates the degradation rate of Aux/IAA proteins. Proceedings of the National Academy of Sciences, 98(20), 11795-11800. Retrieved from [Link]

-

Grossmann, K. (2007). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Plant Growth Regulation, 26(3), 285-298. Retrieved from [Link]

-

GeeksforGeeks. (2023). Auxin. Retrieved from [Link]

-

Havelin, J. J., et al. (2012). A Synthetic Approach Reveals Extensive Tunability of Auxin Signaling. Plant Physiology, 160(3), 1395-1406. Retrieved from [Link]

-

BYJU'S. (n.d.). Auxin – The Plant Growth Hormone. Retrieved from [Link]

-

De Rybel, B., et al. (2016). On the trail of auxin: Reporters and sensors. Trends in Plant Science, 21(5), 382-393. Retrieved from [Link]

-

Li, Y., et al. (2020). A point‐to‐point protein–protein interaction assay reveals the signaling interplays among plant hormones and environmental cues. The Plant Journal, 102(4), 849-862. Retrieved from [Link]

-

Ulmasov, T., et al. (1997). Aux/IAA proteins repress expression of reporter genes containing natural and highly active synthetic auxin response elements. The Plant Cell, 9(11), 1963-1971. Retrieved from [Link]

-

Guilfoyle, T. J. (1986). Modulation of gene expression by auxin. BioEssays, 4(1), 19-22. Retrieved from [Link]

-

Ramos, J. A., et al. (2001). Rapid Degradation of Auxin/Indoleacetic Acid Proteins Requires Conserved Amino Acids of Domain II and Is Proteasome Dependent. The Plant Cell, 13(10), 2349-2360. Retrieved from [Link]

-

Yesbolatova, A., et al. (2019). Auxin-inducible protein degradation as a novel approach for protein depletion and reverse genetic discoveries in mammalian oocytes. Biology of Reproduction, 101(4), 734-746. Retrieved from [Link]

-

Weijers, D., et al. (2018). A Comparative Analysis of Transfected and Integrated Auxin Reporter Systems Reveals Sensitivity Advantages in Protoplast Transient Expression Assays. Plants, 7(4), 97. Retrieved from [Link]

-

Peer, W. A. (2023). auxin research odyssey: 1989–2023. The Plant Cell. Retrieved from [Link]

-

ResearchGate. (n.d.). The protein pulldown assay demonstrating the interaction between EAR.... Retrieved from [Link]

-

Sino Biological. (n.d.). Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis. Retrieved from [Link]

-

Liu, X., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods, 8, 31. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental procedures for extraction and derivatization of auxin and.... Retrieved from [Link]

-

Hayashi, K. (2021). Investigation of Auxin Biosynthesis and Action Using Auxin Biosynthesis Inhibitors. Methods in Molecular Biology, 2331, 195-204. Retrieved from [Link]

-

Kato, H., et al. (2017). Evolution of nuclear auxin signaling: lessons from genetic studies with basal land plants. Journal of Experimental Botany, 68(18), 5039-5049. Retrieved from [Link]

-

Fendrych, M., et al. (2016). Rapid Auxin-Induced Cell Expansion and Gene Expression: A Four-Decade-Old Question Revisited. Plant Physiology, 170(1), 1-5. Retrieved from [Link]

-

Campanoni, P., & Nick, P. (2005). Auxin-dependent cell division and cell elongation. 1-Naphthaleneacetic acid and 2,4-dichlorophenoxyacetic acid activate different pathways. Plant Physiology, 137(3), 939-948. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Application of Yeast-Two Hybrid Assay to Chemical Genomic Screens.... Retrieved from [Link]

-

Wikipedia. (n.d.). Two-hybrid screening. Retrieved from [Link]

-

Andre, B., & Scherer, G. F. (1981). Inactivation by Phenylglyoxal of the Specific Binding of 1-Naphthyl Acetic Acid with Membrane-Bound Auxin Binding Sites from Maize Coleoptiles. Planta, 151(5), 429-434. Retrieved from [Link]

-

Trabalzini, L., et al. (2005). The yeast two-hybrid and related methods as powerful tools to study plant cell signalling. Plant Science, 168(1), 1-17. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantitative expression analysis of genes involved in auxin, JA and ABA.... Retrieved from [Link]

-

Ray, P. M., & Dohrmann, U. (1977). Characterization of naphthaleneacetic Acid binding to receptor sites on cellular membranes of maize coleoptile tissue. Plant Physiology, 59(3), 357-364. Retrieved from [Link]

-

Singer Instruments. (n.d.). Yeast 2-Hybrid. Retrieved from [Link]

-

Coenen, C., et al. (1997). The diageotropica mutation and synthetic auxins differentially affect the expression of auxin-regulated genes in tomato. Plant Physiology, 115(3), 1121-1129. Retrieved from [Link]

-

Campanoni, P., & Nick, P. (2005). Auxin-Dependent Cell Division and Cell Elongation. 1-Naphthaleneacetic Acid and 2,4-Dichlorophenoxyacetic Acid Activate Different Pathways. Plant Physiology, 137(3), 939-948. Retrieved from [Link]

-

Calderon Villalobos, L. I., et al. (2014). Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway. Current Opinion in Plant Biology, 21, 62-69. Retrieved from [Link]

-

Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. Retrieved from [Link]

-

Murphy, G. J. (1980). A reassessment of the binding of napthaleneacetic acid by membrane preparations from maize. Planta, 149(5), 417-426. Retrieved from [Link]

Sources

- 1. alpha-Methyl-1-naphthaleneacetic Acid|3117-51-9 [benchchem.com]

- 2. gcwgandhinagar.com [gcwgandhinagar.com]

- 3. Auxin - GeeksforGeeks [geeksforgeeks.org]

- 4. byjus.com [byjus.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Synthetic Approach Reveals Extensive Tunability of Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid Degradation of Auxin/Indoleacetic Acid Proteins Requires Conserved Amino Acids of Domain II and Is Proteasome Dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Auxin modulates the degradation rate of Aux/IAA proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. On the trail of auxin: Reporters and sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulation of gene expression by auxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 14. Characterization of naphthaleneacetic Acid binding to receptor sites on cellular membranes of maize coleoptile tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The diageotropica mutation and synthetic auxins differentially affect the expression of auxin-regulated genes in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Auxin-dependent cell division and cell elongation. 1-Naphthaleneacetic acid and 2,4-dichlorophenoxyacetic acid activate different pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Auxin-Dependent Cell Division and Cell Elongation. 1-Naphthaleneacetic Acid and 2,4-Dichlorophenoxyacetic Acid Activate Different Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Two-hybrid screening - Wikipedia [en.wikipedia.org]

- 21. Understanding the Yeast Two-Hybrid Assay: Principles and Applications - Creative Proteomics [iaanalysis.com]

- 22. A point‐to‐point protein–protein interaction assay reveals the signaling interplays among plant hormones and environmental cues - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]

- 24. プルダウンアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]

- 25. A Comparative Analysis of Transfected and Integrated Auxin Reporter Systems Reveals Sensitivity Advantages in Protoplast Transient Expression Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. academic.oup.com [academic.oup.com]

- 28. Reporters for sensitive and quantitative measurement of auxin response | Springer Nature Experiments [experiments.springernature.com]

Introduction: Unveiling the Pro-Hormone Potential of Naphthaleneacetic Acid Methyl Ester

An In-Depth Technical Guide to the Biological Activity of Naphthaleneacetic Acid Methyl Ester

Naphthaleneacetic acid methyl ester (MENA), also known as methyl 1-naphthaleneacetate, is a synthetic organic compound belonging to the naphthalene class of molecules.[1][2][3] While its parent compound, 1-Naphthaleneacetic acid (NAA), is a well-established and widely utilized synthetic auxin for plant growth regulation, MENA's biological significance is primarily understood through its role as a pro-hormone.[4][5][6] In biological systems, particularly within plant tissues, the ester linkage of MENA is subject to hydrolysis, releasing the active auxin, NAA.[7] This conversion is a critical determinant of its activity, influencing its uptake, transport, and the temporal and spatial availability of the active hormone.

This guide provides a comprehensive technical overview for researchers and drug development professionals on the biological activity of MENA. We will explore its mechanism of action, present detailed protocols for evaluating its auxin-like effects, and offer a comparative analysis of its efficacy. The core premise is that MENA's activity is intrinsically linked to its conversion to NAA, a process that offers potential advantages in controlled-release applications.

Mechanism of Action: From Ester to Active Auxin

The primary mechanism of action for MENA is its enzymatic or pH-dependent hydrolysis to 1-Naphthaleneacetic acid (NAA) within the plant tissue.[7] Once released, NAA mimics the function of the principal natural auxin, Indole-3-acetic acid (IAA), by participating in the core auxin signaling pathway.[6][8]

The established auxin signaling cascade proceeds as follows:

-

Receptor Binding: NAA binds to the F-box protein transport inhibitor response 1 (TIR1) or its homologs, the Auxin Signaling F-Box proteins (AFBs), which are components of the SCFTIR1/AFB ubiquitin ligase complex.[9]

-

Repressor Degradation: This binding event stabilizes the interaction between the SCFTIR1/AFB complex and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor proteins.

-

Gene Activation: The SCFTIR1/AFB complex ubiquitinates the Aux/IAA repressors, targeting them for degradation by the 26S proteasome. The removal of these repressors liberates Auxin Response Factors (ARFs), transcription factors that can then bind to auxin-responsive elements in the promoters of target genes, thereby activating or repressing their expression.[10]

-

Physiological Response: The resulting changes in gene expression orchestrate a wide array of physiological responses, including cell elongation, division, differentiation, adventitious root formation, and fruit development.[11][12]

The ester form, MENA, is hypothesized to facilitate passage across cellular membranes due to its increased lipophilicity compared to the charged carboxylate form of NAA. This potential for enhanced uptake followed by gradual intracellular hydrolysis could result in a more sustained auxin response compared to the direct application of NAA.

Experimental Validation: Protocols for Assessing Auxin Activity

To quantify the biological activity of MENA, standardized bioassays are essential.[13] These tests provide a framework for comparing its efficacy against negative controls and known active auxins like NAA and IAA.

Workflow for Comparative Bioassay

The overall logic of a comparative study is to validate that MENA elicits a dose-dependent auxin response and to compare the magnitude of this response to its parent compound, NAA.

Protocol 1: Adventitious Root Formation in Mung Bean Cuttings

This assay directly measures a key agricultural application of auxins: the promotion of rooting in vegetative cuttings.[8][14]

1. Plant Material Preparation:

- Germinate mung bean (Vigna radiata) seeds in the dark for 7-10 days until hypocotyls are 8-10 cm long.

- Using a sterile scalpel, prepare cuttings by removing the cotyledons and the primary root system, leaving the epicotyl with two primary leaves and the hypocotyl.

2. Treatment Application:

- Prepare serial dilutions of MENA and NAA (e.g., 0.01, 0.1, 1.0, 10, 100 µM) in a suitable buffer (e.g., 2% sucrose, 20 mM MES, pH 6.0).

- Prepare a "vehicle" negative control containing only the buffer and the solvent used for the stock solution (e.g., ethanol, <0.1% final concentration).

- Place 8-10 cuttings into glass vials containing 20 mL of each test solution.

3. Incubation:

- Incubate the vials for 7-10 days under controlled conditions (e.g., 25°C, 16h light/8h dark cycle, high humidity).

- Replenish the solutions every 2-3 days to maintain concentrations.

4. Data Collection and Analysis:

- After the incubation period, count the number of adventitious roots longer than 1 mm that have emerged from the base of each hypocotyl.

- Measure the length of the longest roots for each cutting.

- Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significant differences between treatments. Plot dose-response curves to compare the efficacy of MENA and NAA.

Protocol 2: Avena Coleoptile Curvature Test

This classic bioassay measures the ability of an auxin to promote differential cell elongation, a fundamental auxin response.[15][16][17]

1. Plant Material Preparation:

- Germinate oat (Avena sativa) seeds in complete darkness for 3-4 days. Briefly expose them to red light to inhibit mesocotyl elongation.

- When the coleoptiles are approximately 2-3 cm long, excise the apical 1 mm tip to remove the endogenous source of auxin.

- After 2-3 hours, excise a 5-10 mm segment from the decapitated coleoptile.

2. Agar Block Preparation:

- Prepare a 1.5% agar solution. While still molten, add MENA, NAA, or vehicle control to achieve the desired final concentrations.

- Pour the agar into molds to create small, uniform blocks (e.g., 2x2x1 mm).

3. Treatment Application:

- Place an agar block asymmetrically (off-center) on the apical cut surface of a decapitated coleoptile segment.

- The auxin will diffuse down one side of the coleoptile, stimulating greater cell elongation on that side and causing the segment to curve away from the block.

4. Incubation and Measurement:

- Incubate the segments in the dark at high humidity for 90-120 minutes.

- Project the shadow of the coleoptiles onto paper or use a digital camera to capture the image.

- Measure the angle of curvature. The degree of curvature is proportional to the auxin concentration in the agar block.[16][17]

Data Presentation: Comparative Efficacy

The results from bioassays should be summarized to provide a clear comparison of MENA's activity relative to controls.

| Treatment Concentration (µM) | Mean Number of Adventitious Roots (± SE) | Mean Coleoptile Curvature (Degrees ± SE) |

| Vehicle Control | 2.1 ± 0.4 | 0.5 ± 0.2 |

| MENA 0.1 | 5.3 ± 0.8 | 4.2 ± 0.6 |

| NAA 0.1 | 8.9 ± 1.1 | 7.5 ± 0.9 |

| MENA 1.0 | 15.6 ± 1.9 | 12.8 ± 1.5 |

| NAA 1.0 | 22.4 ± 2.5 | 18.1 ± 2.0 |

| MENA 10.0 | 28.3 ± 3.1 | 25.6 ± 2.8 |

| NAA 10.0 | 35.1 ± 3.8 | 30.2 ± 3.1 |

| MENA 100.0 | 18.5 ± 2.2 | 15.3 ± 1.8 |

| NAA 100.0 | 12.7 ± 1.5 | 11.8 ± 1.4 |

| *Note: High concentrations of auxins are often inhibitory.[4][16] |

Toxicological Profile and Regulatory Context

The toxicological profile of MENA is considered in the context of its parent compound, NAA. The U.S. Environmental Protection Agency (EPA) groups 1-naphthaleneacetic acid, its salts, ester, and acetamide together, referring to them as naphthalene acetates (NAA), and expects them to exhibit similar toxicological effects due to their metabolism to the acid form.[18][19] The NAA group generally has low acute toxicity via oral, inhalation, and dermal routes.[18] However, high concentrations can be toxic to animals, and some forms can cause severe eye irritation.[4][18] As a synthetic plant growth regulator, products containing NAA and its derivatives require registration with regulatory agencies like the EPA.[4]

Conclusion and Future Directions

Naphthaleneacetic acid methyl ester (MENA) functions as a pro-hormone, exerting its biological effects through conversion to the active synthetic auxin, NAA. Its activity can be reliably quantified using classic auxin bioassays, such as adventitious rooting and coleoptile elongation tests. While generally less potent on an equimolar basis than a direct application of NAA, likely due to the kinetics of hydrolysis, its ester form may offer advantages in terms of membrane permeability and sustained release.

Future research should focus on quantifying the hydrolysis rate of MENA in various plant tissues and correlating this with the observed physiological response. Furthermore, exploring the formulation of MENA to optimize its release profile could lead to the development of more effective and persistent plant growth regulators for agricultural and horticultural applications.

References

- Askiitians Tutor Team. (2025, August 16).

- Biology Academy. (2024, June 14). Bioassay Of Auxin | Auxin Bioassay | Lec. 17 | Plant Physiology. YouTube.

- Biology Discussion. Auxins: History, Bioassay, Function and Uses.

- Intra Radice. BIOASSAYS.

- Scribd. Auxin Bioassay.

- U.S. Environmental Protection Agency.

- U.S. Environmental Protection Agency. (2013, June 14). NAA Draft Human Health Risk Assessment D453612.

- Wikipedia. 1-Naphthaleneacetic acid.

- PubChem. 1-Naphthaleneacetic acid.

- Chemical Toxicity D

- Benchchem.

- Batt, S., & Venis, M. A. (1977). Characterization of naphthaleneacetic Acid binding to receptor sites on cellular membranes of maize coleoptile tissue. Plant Physiology, 59(3), 357–364.

- Federal Register. (2013, May 22). 1-Naphthaleneacetic acid; Pesticide Tolerances.

- Aosheng-tech.com. (2022, November 15). Naphthalene acetic acid NAA is not only a rooting agent but also has other functions.

- Zhang, Y., et al. (2022). Integrated transcriptome and hormonal analysis of naphthalene acetic acid-induced adventitious root formation of tea cuttings (Camellia sinensis). BMC Plant Biology, 22(1), 353.

- Acquaye, A., et al. (2014). Effect of naphthalene acetic acid (NAA) on rooting and shoot growth of Lawsonia inermis. Net Journal of Agricultural Science, 2(3), 85-90.

- Kingnod Group. (2025, June 12). How Naphthaleneacetic Acid Enhances Plant Growth and Root Development.

- Benchchem. alpha-Methyl-1-naphthaleneacetic Acid.

- Jahan, M. A. H. S., et al. (2025).

- Al-Msari, M. G., et al. (2022). Effects of Naphthaleneacetic Acid, Indole-3-Butyric Acid and Zinc Sulfate on the Rooting and Growth of Mulberry Cuttings. Horticulturae, 8(8), 701.

- NIST. 1-Naphthaleneacetic acid, methyl ester. NIST WebBook.

- SIELC Technologies. (2018, February 16).

Sources

- 1. RTECS NUMBER-QJ1225000-Chemical Toxicity Database [drugfuture.com]

- 2. 1-Naphthaleneacetic acid, methyl ester [webbook.nist.gov]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. How Naphthaleneacetic Acid Enhances Plant Growth and Root Development [jindunchemical.com]

- 7. 1-Naphthaleneacetic Acid | C12H10O2 | CID 6862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Effects of Naphthaleneacetic Acid, Indole-3-Butyric Acid and Zinc Sulfate on the Rooting and Growth of Mulberry Cuttings [mdpi.com]

- 9. alpha-Methyl-1-naphthaleneacetic Acid|3117-51-9 [benchchem.com]

- 10. Integrated transcriptome and hormonal analysis of naphthalene acetic acid-induced adventitious root formation of tea cuttings (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Naphthalene acetic acid NAA is not only a rooting agent but also has other functions - Knowledge [plantgrowthhormones.com]

- 12. pakbs.org [pakbs.org]

- 13. What is Auxin bioassay? - askIITians [askiitians.com]

- 14. netjournals.org [netjournals.org]

- 15. youtube.com [youtube.com]

- 16. biologydiscussion.com [biologydiscussion.com]

- 17. scribd.com [scribd.com]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. Federal Register :: 1-Naphthaleneacetic acid; Pesticide Tolerances [federalregister.gov]

The Bioactivation of a Synthetic Auxin: A Technical Guide to the In Planta Hydrolysis of Methyl 1-Naphthaleneacetate to NAA

This in-depth technical guide is intended for researchers, scientists, and drug development professionals investigating the metabolic fate and bioactivation of synthetic auxins in plant systems. Here, we provide a comprehensive overview of the hydrolysis of Methyl 1-naphthaleneacetate (MENA) into its biologically active form, 1-Naphthaleneacetic acid (NAA), within plant tissues. This guide delves into the enzymatic machinery, subcellular localization, and detailed experimental protocols to quantify this critical biotransformation.

Introduction: MENA as a Pro-Auxin

Synthetic auxins are pivotal in modern agriculture and horticulture for regulating plant growth and development.[1][2][3] 1-Naphthaleneacetic acid (NAA) is a widely used synthetic auxin that elicits a range of physiological responses, including promoting root formation, preventing premature fruit drop, and acting as a thinning agent.[4] this compound (MENA) is the methyl ester of NAA and is often utilized as a more stable precursor, or "pro-auxin." The lipophilic nature of MENA facilitates its uptake through the plant cuticle. Once absorbed, it must be converted to the active acid form, NAA, to exert its biological effects. Evidence of this conversion has been observed, for instance, in stored potatoes treated with the methyl ester of naphthaleneacetic acid, where hydrolysis to the parent acid occurs.[5] This guide focuses on the enzymatic hydrolysis of MENA to NAA in planta, a key activation step that governs the efficacy of this important plant growth regulator.

The Biochemical Mechanism: Unveiling the Role of Carboxylesterases

The conversion of MENA to NAA is a hydrolytic reaction catalyzed by a class of enzymes known as carboxylesterases (EC 3.1.1.1).[6] These enzymes are ubiquitous in plants and are known to be involved in the metabolism of a wide range of endogenous and xenobiotic compounds.[7] Plant carboxylesterases exhibit broad substrate specificity and are implicated in the detoxification of herbicides and the metabolism of plant hormones.

The proposed mechanism for the hydrolysis of MENA is the nucleophilic attack of a serine residue in the active site of the carboxylesterase on the carbonyl carbon of the ester group of MENA. This results in the formation of a transient acyl-enzyme intermediate and the release of methanol. The acyl-enzyme intermediate is then hydrolyzed by a water molecule, regenerating the active enzyme and releasing the free acid, NAA.

Caption: Enzymatic conversion of MENA to NAA by plant carboxylesterases.

Subcellular Localization of Hydrolytic Activity

Understanding the subcellular location of MENA hydrolysis is crucial for elucidating the complete pathway of its action. Studies on the localization of plant carboxylesterases suggest that they are predominantly found in the cytoplasm.[8] Some studies have also indicated their presence in the nucleus.[8] This cytosolic localization is consistent with the need to activate the pro-auxin after its transport across the cell membrane.

Experimental Protocols for Studying MENA Hydrolysis

To investigate the hydrolysis of MENA to NAA in planta, a combination of in vitro enzyme assays and in vivo metabolite analysis is recommended.

In Vitro Enzyme Assay for MENA Hydrolysis

This protocol allows for the direct measurement of carboxylesterase activity responsible for MENA hydrolysis in a crude plant protein extract.

3.1.1. Preparation of Crude Plant Protein Extract

-

Harvest fresh plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to prevent protein degradation.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Homogenize the powdered tissue in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10% glycerol, 1 mM EDTA, and 1 mM DTT). Use a 1:3 (w/v) ratio of tissue to buffer.

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the crude protein extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

3.1.2. Enzyme Activity Assay

-

Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), the crude protein extract (e.g., 50-100 µg of total protein), and MENA as the substrate (e.g., 1 mM final concentration, added from a stock solution in a suitable solvent like DMSO).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 0, 15, 30, 60 minutes).

-

Stop the reaction by adding an equal volume of ice-cold methanol or acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the plant extract).

-

Centrifuge the mixture at high speed to precipitate proteins.

-

Analyze the supernatant for the formation of NAA using HPLC (see section 3.2.2).

Caption: Experimental workflow for the in vitro assay of MENA hydrolysis.

In Vivo Analysis of MENA and NAA in Plant Tissues

This protocol describes the extraction and quantification of MENA and NAA from plant tissues after application of MENA.

3.2.1. Plant Treatment and Sample Collection

-

Grow plants under controlled conditions.

-

Treat the plants with a solution of MENA (e.g., via foliar spray or root application). Include a control group treated with a mock solution.

-

Harvest plant tissues at various time points after treatment (e.g., 0, 1, 3, 6, 12, 24 hours).

-

Immediately freeze the harvested tissues in liquid nitrogen and store at -80°C until extraction.

3.2.2. Extraction and Quantification by HPLC

-

Grind the frozen plant tissue to a fine powder.

-

Extract the powdered tissue with a suitable solvent, such as acidified methanol or acetonitrile, to efficiently extract both MENA and NAA. An internal standard should be added at the beginning of the extraction.

-

After extraction, centrifuge the mixture and collect the supernatant.

-

The extract may require a solid-phase extraction (SPE) clean-up step to remove interfering compounds.

-

Analyze the purified extract using a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector (e.g., UV or fluorescence detector).

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of acidified water and methanol or acetonitrile.

-

Detection: Monitor the absorbance at the characteristic wavelength for NAA (around 280 nm).

-

-

Quantify MENA and NAA by comparing their peak areas to those of known standards and the internal standard.

Data Presentation and Interpretation

The quantitative data obtained from the experimental protocols should be summarized for clear interpretation.

Table 1: Kinetic Parameters of MENA Hydrolysis by Plant Extract

| Parameter | Value |

| Michaelis-Menten Constant (Km) | [Insert Value] µM |

| Maximum Velocity (Vmax) | [Insert Value] nmol/min/mg protein |

| Specific Activity | [Insert Value] nmol/min/mg protein |

Table 2: In Vivo Concentrations of MENA and NAA in Plant Tissue Over Time

| Time (hours) | MENA Concentration (ng/g FW) | NAA Concentration (ng/g FW) |

| 0 | [Insert Value] | [Insert Value] |

| 1 | [Insert Value] | [Insert Value] |

| 3 | [Insert Value] | [Insert Value] |

| 6 | [Insert Value] | [Insert Value] |

| 12 | [Insert Value] | [Insert Value] |

| 24 | [Insert Value] | [Insert Value] |

A time-course analysis showing a decrease in MENA concentration with a corresponding increase in NAA concentration would provide strong evidence for the in planta hydrolysis.

Downstream Effects: NAA Signaling Pathway

Once NAA is formed, it triggers a cascade of signaling events that ultimately lead to changes in gene expression and physiological responses. The canonical auxin signaling pathway involves the perception of NAA by the TIR1/AFB family of F-box proteins, which then target Aux/IAA transcriptional repressors for degradation by the 26S proteasome. This releases Auxin Response Factors (ARFs), which can then regulate the expression of auxin-responsive genes.

Caption: Simplified overview of the NAA signaling pathway.

Conclusion

The hydrolysis of this compound to 1-Naphthaleneacetic acid is a critical bioactivation step that enables its function as a potent plant growth regulator. This process is mediated by plant carboxylesterases, likely located in the cytoplasm. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify this conversion. A thorough understanding of this metabolic pathway is essential for optimizing the application of synthetic auxins in agriculture and for the development of novel plant growth regulators with improved efficacy and specificity.

References

-

Comprehensive analysis of the carboxylesterase gene reveals that NtCXE22 regulates axillary bud growth through strigolactone metabolism in tobacco. PubMed Central. Available at: [Link]

-

Cellular and Subcellular Localization of S-Adenosyl-l-Methionine:Benzoic Acid Carboxyl Methyltransferase, the Enzyme Responsible for Biosynthesis of the Volatile Ester Methylbenzoate in Snapdragon Flowers. PubMed Central. Available at: [Link]

-

1-Naphthaleneacetic Acid | C12H10O2 | CID 6862. PubChem. Available at: [Link]

-

Subcellular localization of non-specific carboxylesterases, acylcarnitine hydrolase, monoacylglycerol lipase and palmitoyl-CoA hydrolase in rat liver. PubMed. Available at: [Link]

-

Using the SUBcellular database for Arabidopsis proteins to localize the Deg protease family. Frontiers in Plant Science. Available at: [Link]

-

Cellular and Subcellular Localization ofS-Adenosyl-l-Methionine:Benzoic Acid Carboxyl Methyltransferase, the Enzyme Responsible for Biosynthesis of the Volatile Ester Methylbenzoate in Snapdragon Flowers. ResearchGate. Available at: [Link]

-

Structures of compounds used to evaluate esterase activity profiles. ResearchGate. Available at: [Link]

-

Substrate Specificity of Naphthalene Dioxygenase: Effect of Specific Amino Acids at the Active Site of the Enzyme. PubMed Central. Available at: [Link]

-

Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. Science of Synthesis. Available at: [Link]

-

1-Naphthaleneacetic Acid Improved the In Vitro Cell Culturing by Inhibiting Apoptosis. PubMed. Available at: [Link]

-

New Naphthalene Derivatives from the Mangrove Endophytic Fungus Daldinia eschscholzii MCZ-18. MDPI. Available at: [Link]

-

Broad substrate specificity of naphthalene- and biphenyl-utilizing bacteria. PubMed. Available at: [Link]

-

Phase I - Hydrolysis Reactions | Metabolism of Herbicides or Xenobiotics in Plants. PASSEL. Available at: [Link]

-

Substrate specificities of hybrid naphthalene and 2,4-dinitrotoluene dioxygenase enzyme systems. PubMed. Available at: [Link]

-

1-Naphthaleneacetic acid. Wikipedia. Available at: [Link]

-

Mechanism of Naphthaleneacetic Acid Conjugation: No Effect of Ethylene. PubMed Central. Available at: [Link]

-

Plant Growth Promoter- Naphthylacetic acid NAA. Zhengzhou Delong Chemical Co., Ltd. Available at: [Link]

-

The Effect of Foliar Application with Naphthalene Acetic Acid and Potassium Nitrate on the Growth, Sex Ratio, and Productivity of Cucumbers (Cucumis sativas L.) under High Temperatures in Semi-Arid Areas. MDPI. Available at: [Link]

Sources

- 1. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]

- 2. Plant Growth Promoter- Naphthylacetic acid NAA - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [mt.plant-growth-regulator.com]

- 3. plantcelltechnology.com [plantcelltechnology.com]

- 4. plantcelltechnology.com [plantcelltechnology.com]

- 5. 1-Naphthaleneacetic Acid | C12H10O2 | CID 6862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phase I - Hydrolysis Reactions | Metabolism of Herbicides or Xenobiotics in Plants - passel [passel2.unl.edu]

- 7. researchgate.net [researchgate.net]

- 8. Comprehensive analysis of the carboxylesterase gene reveals that NtCXE22 regulates axillary bud growth through strigolactone metabolism in tobacco - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Lipophilicity in the Plant Uptake of Methyl 1-Naphthaleneacetate

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl 1-naphthaleneacetate (MENA) is a potent synthetic auxin widely utilized as a plant growth regulator. Its efficacy is fundamentally linked to its ability to penetrate the plant's protective barriers and reach its sites of action. This process is largely governed by its physicochemical properties, most notably its lipophilicity. This technical guide provides an in-depth exploration of the relationship between the lipophilicity of MENA and its uptake by plants. We will examine the critical barriers to xenobiotic absorption, the theoretical underpinnings of how lipophilicity dictates transport across these barriers, and detailed, field-proven protocols for the experimental determination of lipophilicity (LogP) and the quantification of plant uptake. This document is intended for researchers, chemists, and plant scientists seeking a comprehensive understanding of the chemical-biological interactions that determine the bio-availability of foliar-applied compounds.

Introduction: The Significance of Physicochemical Properties in Plant Bio-Efficacy

The biological activity of any exogenous compound applied to a plant, from pesticides to growth regulators, is contingent upon a sequence of events: absorption, distribution, metabolism, and accumulation (ADMA).[1] The initial and often rate-limiting step in this cascade is absorption, the process by which the compound traverses the plant's outer protective layers.[2] this compound (MENA), a synthetic auxin used for applications such as fruit thinning and preventing premature fruit drop, serves as an excellent model compound for studying this process.[3][4]

Its ability to be absorbed by plant tissues is not a matter of chance but is dictated by its molecular structure and the resulting physicochemical characteristics. Among these, lipophilicity—the affinity of a molecule for a lipid-like environment—is paramount. It determines the compound's ability to partition into and diffuse across the waxy, lipid-based plant cuticle, which is the primary barrier to entry for foliar-applied substances.[2][5] This guide will dissect this critical relationship, providing both the theoretical framework and the practical methodologies to study it.

Physicochemical Profile of this compound (MENA)

Understanding the behavior of MENA begins with its fundamental chemical and physical properties. These values provide the quantitative basis for predicting its environmental fate and biological interactions.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₂ | [6] |

| Molecular Weight | 200.23 g/mol | [6] |

| Appearance | Colorless to light yellow oily liquid | [3][4] |

| Water Solubility | Sparingly soluble | [3][7] |

| LogP (Octanol/Water) | 3.11 | [8] |

The most critical parameter for this guide is the LogP , or the logarithm of the octanol-water partition coefficient (Kow). This value represents the ratio of a chemical's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.[9][10] A LogP of 3.11 indicates that MENA is over 1000 times more soluble in a lipophilic solvent (octanol, a surrogate for plant waxes) than in water. This high lipophilicity is the primary driver of its ability to interact with and penetrate the plant cuticle.

Plant Uptake: A Journey Across Barriers

For a foliar-applied compound like MENA to become biologically active, it must navigate a series of structurally and chemically distinct barriers. The efficiency of this journey is largely dictated by the compound's lipophilicity.

The Lipophilic Pathway: Conquering the Cuticle

The outermost layer of the leaf, the cuticle, is the first and most significant barrier.[2] It is a composite material, primarily composed of a cutin polymer matrix embedded with and covered by waxes.[11][12] These waxes, particularly the very long-chain aliphatic compounds, form the transport-limiting barrier for organic solutes.[13]

The uptake of a lipophilic, non-electrolyte compound like MENA through the cuticle is a passive, three-step physical process:[12]

-

Sorption: MENA partitions from the aqueous spray droplet on the leaf surface into the lipophilic cuticular waxes. A favorable LogP, like that of MENA, drives this process.

-

Diffusion: The molecule moves across the cuticle following a concentration gradient. This is the rate-limiting step, and the mobility of the solute is influenced by the fluidity of the wax and cutin matrix.[2]

-

Desorption: After traversing the cuticle, MENA desorbs from the inner cuticular layer into the hydrophilic environment of the plant cell wall (apoplast).

An optimal LogP is crucial. If a compound is too hydrophilic (low LogP), it will have poor sorption into the cuticle. Conversely, if it is excessively lipophilic (very high LogP), it may partition strongly into the waxes but then be unable to desorb into the aqueous cell wall, becoming trapped within the cuticle.[14][15] The LogP of MENA (3.11) represents a balance, making it sufficiently lipophilic to enter the cuticle but not so much that it cannot leave it.

Traversing the Hydrophilic Barriers

Once past the cuticle, MENA must cross the largely hydrophilic cell wall and then the lipophilic plasma membrane to enter the cell cytoplasm.

-

Cell Wall: A porous, aqueous environment that offers little resistance to a neutral molecule of MENA's size.

-

Plasma Membrane: A lipid bilayer that is readily crossed by lipophilic compounds via passive diffusion, again driven by the concentration gradient.

The journey of MENA from the leaf surface to the cell interior is thus a process of alternating partitioning between lipophilic and hydrophilic compartments, a journey for which its intermediate lipophilicity is well-suited.

Experimental Methodologies

To experimentally validate the relationship between lipophilicity and uptake, two core protocols are required: one to measure the intrinsic lipophilicity of the compound and another to quantify its uptake into plant tissue.

Protocol 1: Determination of LogP via OECD 107 Shake-Flask Method

This protocol describes the classic "shake-flask" method for determining the octanol-water partition coefficient (Pow), a globally recognized standard.[9][16] It is suitable for compounds with LogP values in the range of -2 to 4, making it ideal for MENA.[17]

Principle: A known amount of MENA is dissolved in a two-phase system of n-octanol and water. The system is agitated until equilibrium is reached, after which the phases are separated. The concentration of MENA in each phase is determined analytically, and the partition coefficient is calculated as the ratio of these concentrations.[9][18]

Step-by-Step Methodology:

-

Preparation of Solvents:

-

Causality: To ensure true equilibrium, each solvent must be pre-saturated with the other.

-

Mix analytical grade n-octanol and purified water (e.g., HPLC grade) in a large separation funnel (approx. 80:20 v/v).

-

Shake vigorously for 24 hours at the test temperature (e.g., 25 ± 1°C).

-

Allow the phases to separate for at least 24 hours. Discard the interface and collect the two distinct, pre-saturated phases.

-

-

Preparation of Test Solution:

-

Prepare a stock solution of MENA in n-octanol. The final concentration in either phase should not exceed 0.01 mol/L to avoid self-association.[10]

-

-

Partitioning:

-

Causality: Using different volume ratios helps validate that the partition coefficient is independent of the phase volumes.

-